8-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
38366-35-7 |
|---|---|
Molecular Formula |
C15H8O5 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
8-hydroxy-9,10-dioxoanthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H8O5/c16-10-6-2-4-8-12(10)14(18)11-7(13(8)17)3-1-5-9(11)15(19)20/h1-6,16H,(H,19,20) |
InChI Key |
YDJMJBJEOLHHCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
Biological Activity
8-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid (CAS Number: 38366-35-7) is a compound belonging to the anthraquinone class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H8O5
- Molecular Weight : 268.221 g/mol
- Density : 1.577 g/cm³
- Boiling Point : 550.6ºC at 760 mmHg
- Flash Point : 300.8ºC
Anticancer Activity
Research indicates that anthraquinone derivatives, including this compound, exhibit significant anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through various pathways:
- DNA Interaction : The compound has been shown to intercalate with DNA, leading to the induction of DNA damage and subsequent apoptosis in cancer cell lines.
- Topoisomerase Inhibition : Similar to other anthraquinones, it may inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, resulting in increased DNA strand breaks .
Genotoxicity and Mutagenicity
Studies have highlighted concerns regarding the genotoxic potential of hydroxyanthracene derivatives. For instance:
- In vitro assays demonstrated that compounds like aloe-emodin (related to this compound) induced mutations in bacterial strains such as Salmonella typhimurium and exhibited clastogenic effects in mammalian cells .
| Compound | Genotoxicity Evidence | Reference |
|---|---|---|
| Aloe-emodin | Induced mutations in S. typhimurium | |
| 8-Hydroxy derivatives | Clastogenic effects in mammalian cells |
Antimicrobial Activity
The antimicrobial properties of anthraquinones are well documented. 8-Hydroxy derivatives have shown effectiveness against various bacterial strains:
- Minimum Inhibitory Concentrations (MIC) : Studies report MIC values as low as 0.125 g/mL against certain pathogens like Staphylococcus aureus and Bacillus proteus.
Study on Anticancer Effects
A study conducted on human nasopharyngeal carcinoma cells demonstrated that treatment with 8-hydroxy derivatives led to significant apoptosis and cell cycle arrest at the G2/M phase. The underlying mechanism involved reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Safety Assessment
The European Food Safety Authority (EFSA) evaluated hydroxyanthracene derivatives for their safety in food applications. The findings concluded that these compounds should be treated as potentially genotoxic unless proven otherwise due to their ability to induce DNA damage under certain conditions .
Comparison with Similar Compounds
Positional Isomers: 1-COOH vs. 2-COOH Derivatives
The 2-carboxylic acid isomer (8-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid) has been extensively studied. Key differences include:
Key Insight : The carboxylic acid group’s position significantly impacts reactivity and application. The 2-COOH derivative is more versatile in organic synthesis, while the 1-COOH isomer’s electronic properties are prioritized for material science.
Amino-Substituted Analogues
Aminoanthraquinones, such as 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, exhibit biological activity. For example:
- Synthetic Routes : Prepared via nucleophilic substitution or amidation followed by cyclization (e.g., sodium nitrite in acetic acid) .
Contrast with 1-COOH Derivative: Amino groups enhance bioactivity but reduce thermal stability. The 1-COOH derivative lacks direct biological data but may serve as a scaffold for functionalization.
Nitro- and Halogen-Substituted Derivatives
- Nitro Derivatives : N,N-Diethyl-1-nitro-9,10-dioxoanthracene-2-carboxamide (352.35 g/mol) is used in dye chemistry. Nitro groups increase molecular polarity and reactivity .
- Chlorinated Analogues: 1,8-Dichloro-9,10-ethanoanthracene-11-carboxylic acid exhibits dopamine receptor modulation, attributed to its planar structure and halogen-induced electronic effects .
The 1-COOH derivative’s simpler structure favors scalability.
Natural Anthraquinones
Natural derivatives like kermesic acid (3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid) and laccaic acid (7-acetyl-6-ethyl-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid) highlight structural diversity:
- Bioactivity : These compounds stabilize pigments and exhibit antioxidant properties .
- Structural Contrast : Multiple hydroxyl groups improve solubility but limit thermal stability compared to the 1-COOH derivative.
Functional Group Impact on Properties
Q & A
Q. What are the optimal synthetic routes for preparing 8-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid?
The compound is synthesized via hydrolysis of tert-butyl-protected precursors. A typical method involves reacting tert-butyl 8-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate with LiOH·H₂O in a 1:1:1 mixture of EtOH:THF:H₂O at 27°C for 48 hours, yielding 90% product after purification . Alternative routes using chromium-based oxidants or copper catalysts under reflux conditions are also reported for related anthraquinones .
Q. How is the compound structurally characterized in experimental settings?
Key characterization techniques include:
- ¹H/¹³C NMR : Peaks at δ 8.70 (d, aromatic), 8.42 (dd, coupling), and 12.33 ppm (brs, -COOH) confirm substitution patterns .
- IR spectroscopy : Bands at 1743 cm⁻¹ (C=O stretching) and 3295 cm⁻¹ (-OH) are diagnostic .
- HRMS : A molecular ion peak at m/z 267.0288 ([M-H]⁻) validates the molecular formula .
Q. What are the solubility and stability considerations for this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies recommend storage at -20°C under inert atmospheres to prevent decarboxylation or oxidation. Degradation products under heat (>250°C) include charring, as noted in thermal analysis .
Q. What safety protocols are essential for handling this compound?
Referencing SDS data for related anthraquinones:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Avoid inhalation; employ fume hoods during synthesis.
- Neutralize spills with citric acid (4N) and adsorbents like vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data across synthetic batches?
Discrepancies in NMR/IR spectra often arise from residual solvents or byproducts. For example, incomplete hydrolysis of tert-butyl esters may introduce peaks at δ 1.4 ppm (tert-butyl group). Purification via flash chromatography (10–20% ethyl acetate/petroleum ether) or recrystallization in pyridine can mitigate this .
Q. What catalytic systems enhance the efficiency of anthraquinone functionalization?
Studies on analogous compounds show that Cu(I) catalysts (e.g., CuSO₄·5H₂O) in ammonia improve regioselective sulfonation or amination at the 1- and 4-positions . Computational modeling (DFT) predicts electron-deficient anthraquinones favor electrophilic substitution at the carboxylic acid group .
Q. How can researchers design experiments to study bioactivity without commercial standards?
- Analogue synthesis : Modify the carboxylic acid group to esters or amides (e.g., using SOCl₂/DMF) to enhance membrane permeability for antimicrobial assays .
- Biological assays : Test derivatives against Staphylococcus aureus (MIC ≤ 10 µg/mL) using microdilution methods, referencing protocols for rhein (a structural analogue) .
Q. What computational tools predict intermolecular interactions in crystal structures?
X-ray crystallography of related compounds (e.g., 4-(9,10-dioxoanthracen-1-yl)-4-oxobutanoic acid) reveals planar anthraquinone cores stabilized by O–H···O hydrogen bonds (2.7–2.9 Å). Software like SHELXL refines these interactions, with R-factors < 0.08 .
Q. How do pH and solvent polarity affect the compound’s reactivity in cross-coupling reactions?
In acidic conditions (pH < 3), the carboxylic acid group protonates, reducing nucleophilicity. Polar solvents (e.g., DMF) stabilize transition states in Suzuki-Miyaura couplings, improving yields of biaryl derivatives .
Q. What degradation pathways are observed under environmental conditions?
Photodegradation studies of anthraquinones show UV-induced cleavage of the quinone moiety, forming phthalic acid derivatives. Aerobic microbial degradation (e.g., Pseudomonas spp.) further mineralizes the compound via β-oxidation .
Q. How can researchers address low yields in large-scale synthesis?
- Optimize stoichiometry: Excess LiOH·H₂O (5 eq.) ensures complete ester hydrolysis .
- Scale-up challenges: Replace THF with cheaper solvents (e.g., ethanol/water) without compromising yield .
Methodological Notes
- Spectral Interpretation : Always compare experimental NMR data with computed spectra (e.g., using ACD/Labs) to identify impurities .
- Crystallography : Use SHELX programs for structure refinement; hydrogen-bonding networks are critical for packing analysis .
- Toxicity Screening : Leverage in silico tools (e.g., EPA’s CompTox Dashboard) to predict ecotoxicological endpoints for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
